Cas no 1698522-47-2 (3-(4-Methylpiperidin-1-yl)pyrazin-2-amine)

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a 4-methylpiperidin-1-yl group and an amine functionality. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both piperidine and pyrazine moieties enhances its versatility as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting CNS and metabolic disorders. Its well-defined chemical properties and stability under standard conditions make it a reliable intermediate for further functionalization. The compound’s purity and consistent performance in synthetic pathways underscore its value in research and industrial settings.
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine structure
1698522-47-2 structure
商品名:3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
CAS番号:1698522-47-2
MF:C10H16N4
メガワット:192.260841369629
CID:5058370

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
    • インチ: 1S/C10H16N4/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12)
    • InChIKey: RGKMYLNPJNEBFY-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C(N)=NC=CN=2)CCC(C)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • トポロジー分子極性表面積: 55
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM334691-1g
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
1698522-47-2 95%+
1g
$592 2021-08-18
Chemenu
CM334691-1g
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
1698522-47-2 95%+
1g
$644 2023-01-19

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 関連文献

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3-(4-Methylpiperidin-1-yl)pyrazin-2-amineに関する追加情報

Professional Introduction to 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (CAS No. 1698522-47-2)

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1698522-47-2, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates a piperidine ring and a pyrazine moiety, which are both crucial for its biological activity and interaction with target molecules.

The piperidine moiety in 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine contributes to its ability to form stable hydrogen bonds and interact with various biological targets. This feature makes it a valuable scaffold for designing molecules that can modulate biological pathways effectively. Additionally, the 4-Methylpiperidin-1-yl substituent enhances the compound's solubility and metabolic stability, which are critical factors in drug design. These properties collectively make 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine a promising candidate for further exploration in pharmaceutical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The unique structural features of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine have positioned it as a potential lead compound for the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Research studies have demonstrated that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, thereby modulating neuronal activity. The presence of the pyrazin ring in 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine further enhances its potential as a pharmacological agent by providing additional sites for interaction with biological targets.

One of the most compelling aspects of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is its versatility in drug design. The compound's molecular framework allows for modifications at multiple sites, enabling researchers to fine-tune its pharmacological properties. For instance, substituents can be introduced at the nitrogen atoms of the piperidine and pyrazine rings to enhance binding affinity or selectivity. Such modifications are essential for developing drugs that exhibit high efficacy while minimizing side effects.

Recent advancements in computational chemistry have also facilitated the rapid design and optimization of molecules like 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. Molecular modeling techniques enable researchers to predict the binding modes of this compound with various biological targets, thereby accelerating the drug discovery process. These computational approaches have been particularly useful in identifying potential lead compounds for therapeutic intervention.

The synthesis of 3-(4-Methylpiperidin-1-yloxy)pyrazine derivatives has been extensively studied due to their pharmacological relevance. The synthetic pathways employed often involve multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations. The use of advanced catalytic systems has further improved the efficiency and scalability of these synthetic processes. Such advancements are crucial for ensuring a steady supply of high-quality material for preclinical and clinical studies.

In conclusion, 3-(4-Methylpiperidinyl)pyrazine is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its ability to interact with various biological targets, make it an attractive candidate for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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